molecular formula C16H20N2O5 B14216380 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide

Cat. No.: B14216380
M. Wt: 320.34 g/mol
InChI Key: GXJPUQCXMKIKFC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then further reacted under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and differentiation. By inhibiting these receptors, the compound can disrupt these processes, leading to reduced cancer cell growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methyl-7-oxidopyrrolo[2,3-b]pyridin-7-ium-1,2-dicarboxylate

InChI

InChI=1S/C16H20N2O5/c1-6-22-14(19)12-8-11-7-10(2)9-17(21)13(11)18(12)15(20)23-16(3,4)5/h7-9H,6H2,1-5H3

InChI Key

GXJPUQCXMKIKFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)[N+](=CC(=C2)C)[O-]

Origin of Product

United States

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